7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of various substituents through a series of reactions such as alkylation, hydroxylation, and hydrazone formation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the hydrazone moiety can produce an amine.
Scientific Research Applications
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with various substituents, such as:
- 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25N7O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O4/c1-3-15-5-4-6-18(11-15)34-14-17(31)13-30-19-20(29(2)23(33)27-21(19)32)26-22(30)28-25-12-16-7-9-24-10-8-16/h4-12,17,31H,3,13-14H2,1-2H3,(H,26,28)(H,27,32,33) |
InChI Key |
GDXALNBSKWHAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CC=NC=C4)N(C(=O)NC3=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.